4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid is a complex organic compound with a molecular formula of C43H76O8 This compound is characterized by its long-chain fatty acid esters and a central oxobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid typically involves esterification reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to esterification with octadec-9-enoic acid under controlled conditions. The reaction is usually catalyzed by acid or base catalysts to facilitate the formation of ester bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release fatty acids, which can then participate in various metabolic pathways. The oxobutanoic acid moiety may also interact with enzymes involved in oxidative metabolism .
Comparison with Similar Compounds
Similar Compounds
- 4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid
- This compound derivatives
- Other long-chain fatty acid esters
Uniqueness
The uniqueness of this compound lies in its specific ester and oxobutanoic acid structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C43H76O8 |
---|---|
Molecular Weight |
721.1 g/mol |
IUPAC Name |
4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C43H76O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(46)49-37-39(38-50-42(47)36-35-40(44)45)51-43(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38H2,1-2H3,(H,44,45)/b19-17+,20-18+ |
InChI Key |
VZGIZLLBNVAMQT-XPWSMXQVSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.